![molecular formula C15H19N3O4S2 B2728777 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188363-11-2](/img/structure/B2728777.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s boron-containing moiety makes it a valuable reagent in Suzuki–Miyaura cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds through palladium-catalyzed coupling of organoboron compounds with electrophilic organic groups. The mild reaction conditions and functional group tolerance of Suzuki–Miyaura coupling have made it widely applicable in organic synthesis .
- Researchers have employed this compound in the efficient synthesis of benzo[d]imidazo[2,1-b]thiazoles. Under microwave irradiation and catalyst-free conditions, it facilitates the rapid construction of functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole scaffolds. These heterocycles exhibit diverse bioactivities, including anticancer, antimicrobial, and kinase inhibitory properties .
- Specifically, the compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide (ML293) has been identified as a novel, selective, and brain-penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. Such modulators play a crucial role in modulating neurotransmitter signaling and may have implications for neurological disorders .
- In the context of boronic esters, protodeboronation is an essential process. While alkyl boronic esters have been well-studied, this compound has been investigated for its role in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. Understanding these elimination pathways contributes to the development of efficient synthetic methodologies .
- The compound’s unique structure and functional groups make it an attractive scaffold for designing novel drugs. Medicinal chemists explore its potential as a building block for bioactive compounds, including those with kinase inhibitory, antimicrobial, and anticancer properties. Its diverse heteroatoms allow for targeted interactions with biological macromolecules .
- Benzo[d]oxazole derivatives, related to this compound, have been investigated for their efficacy in treating interval loss of nerve function. These derivatives hold promise as therapeutic agents for neurological conditions, emphasizing the importance of heterocyclic small molecules in drug development .
Suzuki–Miyaura Coupling Reactions
Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
Discovery of Brain-Penetrant Modulators
Protodeboronation of Boronic Esters
Medicinal Chemistry and Drug Design
Treatment of Nerve Function Loss
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-9-6-7-11(22-2)12-13(9)23-15(16-12)17-14(19)10-5-4-8-18(10)24(3,20)21/h6-7,10H,4-5,8H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBOCAUSBLTIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.